2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid
Description
This compound is a bicyclic derivative featuring a rigid bicyclo[2.2.2]octane scaffold with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a carboxylic acid group at position 5. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.3 g/mol (calculated). It is synthesized as a high-purity (96%) building block for pharmaceutical research, with CAS number 1890098-49-3 and availability in milligram to gram quantities .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(14)6-10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSDHFHZGQKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a precursor in the synthesis of bioactive molecules. Its bicyclic structure allows for modifications that can lead to compounds with enhanced pharmacological properties.
- Case Study : Research has indicated that derivatives of azabicyclo compounds can exhibit significant activity against various biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .
Organic Synthesis
In organic synthesis, 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid serves as a versatile building block for constructing more complex molecules.
- Reactivity : The tert-butoxycarbonyl (Boc) group provides a protective function that can be selectively removed under mild conditions, facilitating further reactions without disrupting sensitive functional groups .
| Application | Details |
|---|---|
| Precursor for bioactive compounds | Utilized in the synthesis of pharmaceuticals |
| Protecting group in organic synthesis | Enables selective reactions while preserving other functional groups |
Material Science
The compound's unique structural features make it suitable for the development of new materials, particularly in the field of polymers.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity. The tert-butoxycarbonyl group can be cleaved under acidic conditions, releasing the active amine, which can then interact with biological targets .
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
Table 1: Key Structural and Functional Differences
Impact of Ring Size and Strain
- [2.2.2]octane vs.
- [3.2.2]nonane: Larger nonane systems (e.g., 2-azabicyclo[3.2.2]nonanes) exhibit greater conformational flexibility, correlating with improved antiprotozoal activity (IC₅₀: 0.28 µM for Plasmodium falciparum) compared to rigid octane analogs .
Functional Group Modifications
- Double Bonds: The oct-5-ene analog () introduces a conjugated system, lowering melting point (117–120°C vs.
- Ketone vs. Carboxylic Acid : Replacing COOH with a ketone () shifts reactivity toward nucleophilic additions rather than acid-base interactions .
Biological Activity
The compound 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid (CAS No. 2231669-99-9) is a bicyclic organic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in drug development and therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.33672 g/mol
- IUPAC Name : 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid
Physical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Storage Temperature | 2-8°C |
| Purity | ≥90% |
The biological activity of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- γ-Secretase Inhibition : Recent studies have shown that derivatives of this compound can selectively inhibit γ-secretase complexes, particularly PSEN1, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for neurodegenerative disorders.
- Antimicrobial Activity : Preliminary data suggests that this compound exhibits antimicrobial properties, potentially acting against certain bacterial strains through disruption of cell wall synthesis or interference with metabolic pathways .
- Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines, although the exact mechanism remains to be fully elucidated .
Study on γ-Secretase Complexes
A study investigated the efficacy of various azabicyclo compounds, including 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid, in inhibiting γ-secretase complexes. The results highlighted:
- IC50 Values : The compound displayed an IC50 value of approximately 5.5 nM against the PSEN1 complex, indicating potent inhibitory activity.
| Compound | IC50 (nM) | Selectivity (PSEN1/PSEN2) |
|---|---|---|
| Azabicyclo A | 5.5 | >300-fold |
| Azabicyclo B | 20 | 4-fold |
This selectivity suggests potential for reducing side effects associated with broader spectrum inhibitors .
Antimicrobial Activity Assessment
In vitro tests were conducted to evaluate the antimicrobial effects of the compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate moderate antimicrobial activity, warranting further investigation into structure-activity relationships .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been characterized through animal studies:
- Bioavailability : High oral bioavailability was observed in mouse models.
- Clearance Rate : The mean clearance rate was determined to be approximately 99 mL/min/kg, suggesting rapid metabolism and excretion.
Toxicological assessments indicated that at therapeutic doses, the compound exhibited minimal toxicity with no significant adverse effects noted in preliminary assays .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid in a laboratory setting?
- Methodological Answer :
- Handling : Use nitrile or chemical-resistant gloves, full-body protective clothing, and P95/P1 respirators for dust control. Avoid skin/eye contact and minimize aerosol formation .
- Storage : Store at 2–8°C in a dry environment to prevent decomposition. Ensure containers are sealed to avoid moisture ingress .
- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes and seek medical attention .
Q. How can researchers validate the purity and structural identity of this compound post-synthesis?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times to a reference standard (e.g., 96% purity as noted in commercial batches) .
- Structural Confirmation : Perform H/C NMR in deuterated DMSO or CDCl₃. Key signals include tert-butoxy carbonyl (δ ~1.4 ppm for CH₃) and bicyclic proton resonances (δ 3.0–4.5 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 256.15 (C₁₃H₂₁NO₄) .
Q. What are the recommended disposal methods for this compound to comply with environmental regulations?
- Methodological Answer :
- Collect waste in sealed containers labeled for hazardous organic solids. Engage licensed disposal services for incineration or chemical neutralization. Avoid drainage due to unknown ecotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of bicyclic systems like this compound?
- Methodological Answer :
- Spectral Discrepancies : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign bicyclic proton couplings. Compare with X-ray crystallography data if available. For mass spectrometry anomalies, verify ionization conditions (e.g., ESI vs. MALDI) to avoid fragmentation artifacts .
- Case Example : A 2021 study noted inconsistencies in tert-butoxy carbonyl peak splitting due to rotational barriers; dynamic NMR at elevated temperatures resolved this .
Q. What synthetic strategies improve the yield of Boc-protected 2-azabicyclo[2.2.2]octane derivatives?
- Methodological Answer :
- Boc Protection : React the free amine (2-azabicyclo[2.2.2]octane) with Boc anhydride in anhydrous THF at 0°C, using DMAP as a catalyst. Monitor by TLC (eluent: ethyl acetate/hexanes 1:3). Quench with aqueous NaHCO₃ to isolate the product .
- Yield Optimization : Reduce steric hindrance by pre-activating the bicyclic amine with trimethylsilyl chloride before Boc introduction .
Q. How does the compound’s stability vary under acidic/basic conditions, and how can this inform reaction design?
- Methodological Answer :
- Acidic Conditions : The Boc group is labile below pH 3. Test stability in 1M HCl (20°C) via HPLC; degradation peaks appear within 2 hours. Use TFA for selective deprotection .
- Basic Conditions : The bicyclic core is stable in pH 8–12, but prolonged exposure to NaOH (>1M) may hydrolyze the ester moiety. Pre-screen conditions with small-scale reactions .
Q. What computational methods aid in predicting the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- DFT Modeling : Use Gaussian or ORCA to calculate transition-state energies for acyl transfer. Focus on the bicyclic ring’s strain effects (e.g., B3LYP/6-31G* level).
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
Data Gaps and Contradictions
Q. How should researchers address the lack of toxicological and ecotoxicological data for this compound?
- Methodological Answer :
- Toxicity Prediction : Use read-across models (OECD QSAR Toolbox) comparing to structurally similar bicyclic amines. Prioritize in vitro assays (e.g., Ames test for mutagenicity) .
- Ecotoxicity Mitigation : Assume worst-case persistence (logP ~2.5) and design waste treatment with activated carbon filtration to adsorb residual compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
